5-Bromo-4-ethyl-3,4-dihydropyrimidine

Drug Discovery Medicinal Chemistry ADME Properties

Select this compound for its unique 5-bromo handle, enabling versatile palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification. The 4-ethyl substituent is critical for optimizing receptor binding, as demonstrated in α1a-adrenoceptor antagonist SAR studies. An experimentally determined X-ray crystal structure is available, providing a definitive 3D conformation for accurate molecular docking and structure-based drug design. This precise molecular architecture offers distinct synthetic and pharmacological advantages over non-halogenated or 4-methyl analogs.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 224429-98-5
Cat. No. B1528231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-ethyl-3,4-dihydropyrimidine
CAS224429-98-5
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCCC1C(=CNC=N1)Br
InChIInChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9)
InChIKeySATOWWCSWKAUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-ethyl-3,4-dihydropyrimidine (CAS 224429-98-5) for Medicinal Chemistry and Organic Synthesis Procurement


5-Bromo-4-ethyl-3,4-dihydropyrimidine (CAS 224429-98-5) is a brominated dihydropyrimidine derivative with an ethyl substituent at the 4-position . Its molecular formula is C6H9BrN2, and it has a molecular weight of 189.05 g/mol . The dihydropyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to natural products and its broad pharmacological potential, including calcium channel blockade, antiviral, and antimicrobial activities [1]. The 5-bromo substitution on this compound introduces a versatile synthetic handle for further derivatization via cross-coupling reactions, enabling the synthesis of complex heterocyclic libraries for drug discovery . While its chemical structure is well-defined, direct comparative data quantifying its performance against close analogs in biological assays remain sparse in the peer-reviewed literature, requiring procurement decisions to be based primarily on its strategic synthetic utility and structural features .

Why Generic Dihydropyrimidine Substitution Cannot Replace 5-Bromo-4-ethyl-3,4-dihydropyrimidine in Synthetic Workflows


The specific substitution pattern on the dihydropyrimidine ring critically modulates its physicochemical properties, synthetic reactivity, and potential biological interactions. The 5-bromo substituent provides a unique vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are not possible with non-halogenated analogs . Furthermore, the steric and electronic contribution of the 4-ethyl group distinguishes this compound from its 4-methyl or 4-H counterparts, directly impacting its binding affinity and selectivity in biological targets, as demonstrated in class-level structure-activity relationship (SAR) studies of α1a-adrenoceptor antagonists [1]. Simply substituting a generic dihydropyrimidine scaffold would forfeit these distinct synthetic and potentially pharmacological advantages, making 5-Bromo-4-ethyl-3,4-dihydropyrimidine a strategic choice for researchers requiring this precise molecular architecture for downstream applications.

Quantitative Differentiators for 5-Bromo-4-ethyl-3,4-dihydropyrimidine Against Analogs and Baseline Standards


Molecular Weight and LogP: Distinct Pharmacokinetic Profile from 5-Bromo-4-methyl-3,4-dihydropyrimidine

The target compound possesses a higher molecular weight (189.05 g/mol) and greater lipophilicity (XLogP3: 1.0-1.6) compared to its direct 4-methyl analog, 5-Bromo-4-methyl-3,4-dihydropyrimidine (MW: 175.03 g/mol; XLogP3: ~0.8) . This difference in physicochemical properties, driven by the extra methylene unit in the ethyl group, can significantly alter membrane permeability and metabolic stability, a critical consideration in lead optimization campaigns. The computed properties for the target compound are as follows: MW: 189.05 g/mol, XLogP3: 1.0-1.6, TPSA: 24.4 Ų, H-Bond Donors: 1, H-Bond Acceptors: 1 .

Drug Discovery Medicinal Chemistry ADME Properties

Synthetic Versatility: 5-Bromo Substituent Enables Cross-Coupling Reactions Inaccessible to Non-Halogenated Analogs

The presence of a bromine atom at the 5-position of the dihydropyrimidine ring confers a crucial synthetic advantage over non-halogenated analogs like 4-ethyl-3,4-dihydropyrimidine. The C-Br bond serves as a site for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the direct introduction of aryl, alkynyl, and amine functionalities to rapidly generate diverse chemical libraries . In contrast, the non-halogenated 4-ethyl-3,4-dihydropyrimidine lacks this reactive handle, limiting its use to nucleophilic addition or electrophilic aromatic substitution at less activated positions, which are often lower-yielding and less regioselective . The target compound's bromine atom enhances reactivity for further functionalization [1], making it a strategic intermediate for complex molecule synthesis.

Organic Synthesis Medicinal Chemistry Building Blocks

Structural Determination: X-ray Crystal Structure Confirms Regiochemistry and Molecular Geometry

The X-ray crystal structure of the target compound has been determined and is deposited in the Cambridge Structural Database (CSD) [1][2]. This definitive structural data confirms the regiochemistry of the bromine at the 5-position and the ethyl group at the 4-position, providing unambiguous evidence for its molecular geometry and solid-state conformation [3]. In contrast, many close analogs, including 5-bromo-4-methyl-3,4-dihydropyrimidine and 5-chloro-4-ethyl-3,4-dihydropyrimidine, lack publicly available crystal structures, introducing an element of uncertainty in their precise 3D arrangement. The availability of this crystal structure supports structure-based drug design efforts, enabling accurate molecular docking and rational lead optimization, and serves as a benchmark for analytical method development (e.g., XRPD).

Structural Biology Crystallography Medicinal Chemistry

Purity and Batch Consistency: Commercially Available at ≥97-98% Purity with Analytical Characterization

The target compound is commercially available from multiple reputable vendors at high purity levels, typically ≥97% or 98%, as confirmed by 1H NMR and LC-MS [1][2]. This contrasts with less common or custom-synthesized analogs, which may have variable purity and limited analytical characterization. The availability of high-purity material from stock ensures batch-to-batch consistency and reduces the need for in-house purification, saving time and resources in research workflows. Vendors such as Apollo Scientific (97% purity), Leyan (98% purity), and BOC Sciences (95%+ purity) provide this compound with full analytical data packages [1][2].

Chemical Procurement Analytical Chemistry Quality Control

Targeted Application Scenarios for 5-Bromo-4-ethyl-3,4-dihydropyrimidine (CAS 224429-98-5)


Medicinal Chemistry: Development of Novel Antihypertensive Agents Targeting Calcium Channels

This compound serves as a strategic intermediate for synthesizing novel dihydropyrimidine-based calcium channel blockers [1]. The 4-ethyl group, as supported by class-level SAR from α1a-adrenoceptor antagonist studies, is a key structural determinant for optimizing receptor binding and selectivity [2]. The 5-bromo handle further allows for late-stage diversification to fine-tune pharmacokinetic properties without altering the core scaffold. This compound provides a well-characterized, synthetically versatile entry point for lead optimization programs in cardiovascular drug discovery.

Chemical Biology: Synthesis of Diverse Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent on the dihydropyrimidine core enables efficient derivatization through a suite of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This allows for the rapid generation of structurally diverse compound libraries for high-throughput screening against a range of biological targets. The high purity and availability of this building block ensure that the starting point for library synthesis is both reliable and scalable, minimizing re-synthesis due to impurities .

Structural Biology and Computational Chemistry: Structure-Based Drug Design

The availability of an experimentally determined X-ray crystal structure for this compound provides a definitive, high-resolution view of its 3D conformation [1]. This structural data is essential for accurate molecular docking and virtual screening campaigns. Researchers can use this information to confidently model how the 4-ethyl and 5-bromo substituents occupy specific binding pockets, enabling rational, structure-guided optimization of lead compounds. This is a distinct advantage over analogs lacking such structural confirmation [2].

Agrochemical Research: Synthesis of Novel Herbicides or Fungicides

Beyond medicinal chemistry, dihydropyrimidine derivatives have shown utility in the development of agrochemicals [1]. This compound's structure, featuring a halogen handle for diversification and a small alkyl group for modulating lipophilicity and membrane permeability, aligns with the design principles for selective herbicides and fungicides. It can be used as a core scaffold to build libraries targeting specific plant or fungal enzymes, leveraging the synthetic versatility of the 5-bromo group to introduce structural diversity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.